

Spectroscopic Profile of Methylhydrazine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylhydrazine sulfate*

Cat. No.: *B140141*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methylhydrazine sulfate** (CAS No: 302-15-8), a compound of interest in pharmaceutical synthesis and chemical research. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and logical workflow diagrams to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **methylhydrazine sulfate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in Deuterium Oxide (D_2O) due to the salt's solubility in water.^[1] In D_2O , the labile protons on the nitrogen atoms exchange with deuterium and are therefore not typically observed in the 1H NMR spectrum. The methylhydrazine cation ($CH_3NH_2NH_3^+$) is the species observed.

Table 1: 1H NMR Spectroscopic Data of **Methylhydrazine Sulfate** in D_2O

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.8 - 3.0	Singlet	CH ₃

Note: The exact chemical shift can vary slightly depending on the concentration and pH of the solution.

Table 2: ^{13}C NMR Spectroscopic Data of **Methylhydrazine Sulfate** in D₂O

Chemical Shift (δ) ppm	Assignment
~40 - 45	CH ₃

Note: The specific chemical shift for the methyl carbon is not readily available in tabulated form but is expected in this general region for a methyl group attached to a nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid **methylhydrazine sulfate** is typically acquired using the Potassium Bromide (KBr) disc method.[\[1\]](#) The spectrum exhibits characteristic absorptions for the methyl group, the hydrazinium moiety, and the sulfate anion.

Table 3: Key IR Absorption Bands of **Methylhydrazine Sulfate** (KBr Disc)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3000	Strong, Broad	N-H stretching (from NH ₂ ⁺ and NH ₃ ⁺)
~2950 - 2850	Medium	C-H stretching (methyl group)
~1600	Medium	N-H bending
~1460	Medium	C-H bending (asymmetric)
~1100	Strong, Broad	S=O stretching (sulfate anion)
~615	Medium	O-S-O bending (sulfate anion)

Note: The wavenumbers are approximate and can be influenced by the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry data for the intact **methylhydrazine sulfate** salt is not readily available due to the non-volatile nature of ionic compounds. The data presented here is for the free base, methylhydrazine (CAS No: 60-34-4), obtained by electron ionization (EI), which provides insight into the fragmentation of the methylhydrazine cation.[\[2\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization) of Methylhydrazine

m/z	Relative Intensity (%)	Proposed Fragment
46	~65	$[\text{CH}_3\text{NHNH}_2]^+$ (Molecular Ion)
45	~45	$[\text{CH}_3\text{NNH}]^+$
44	~35	$[\text{CH}_2\text{NNH}]^+$
43	~20	$[\text{CH}_3\text{N}_2]^+$ or $[\text{CHNH}_2]^+$
31	~30	$[\text{CH}_2\text{NH}_2]^+$
29	~30	$[\text{N}_2\text{H}]^+$ or $[\text{CHO}]^+$
28	100	$[\text{N}_2]^+$ or $[\text{CH}_2\text{N}]^+$

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **methylhydrazine sulfate**.

Methodology:

- Sample Preparation: A solution of **methylhydrazine sulfate** is prepared by dissolving approximately 5-10 mg of the solid in 0.5-0.7 mL of Deuterium Oxide (D_2O).

- Instrumentation: A standard NMR spectrometer (e.g., Varian A-60D or equivalent) is used.[\[3\]](#)
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. The spectral width is set to encompass the expected chemical shift range (typically 0-10 ppm). The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. The spectral width is set to cover the expected range for aliphatic carbons (typically 0-50 ppm for this compound). A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal or external standard.

FTIR Spectroscopy (KBr Pellet Method)

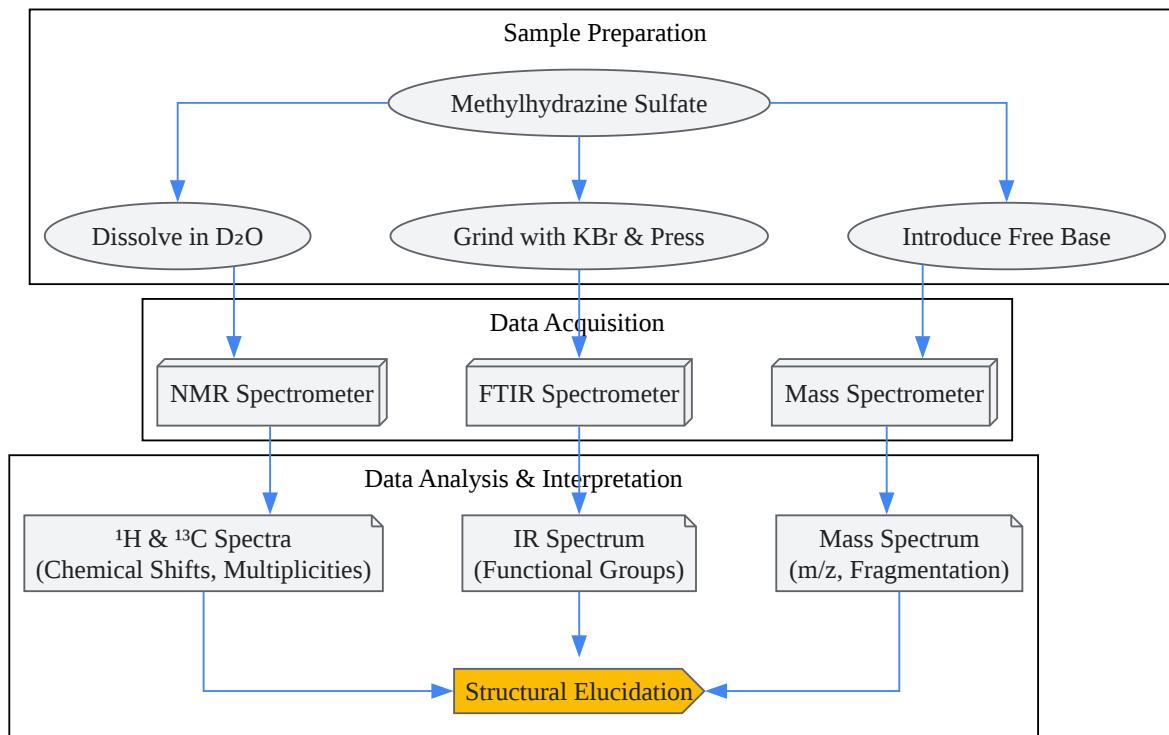
Objective: To obtain a transmission IR spectrum of solid **methylhydrazine sulfate**.

Methodology:

- Sample Preparation:
 - Approximately 1-2 mg of **methylhydrazine sulfate** and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) are placed in an agate mortar.
 - The mixture is thoroughly ground with a pestle to a fine, homogeneous powder.
- Pellet Formation:
 - The powdered mixture is transferred to a pellet die.
 - The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - A background spectrum of a pure KBr pellet is recorded.

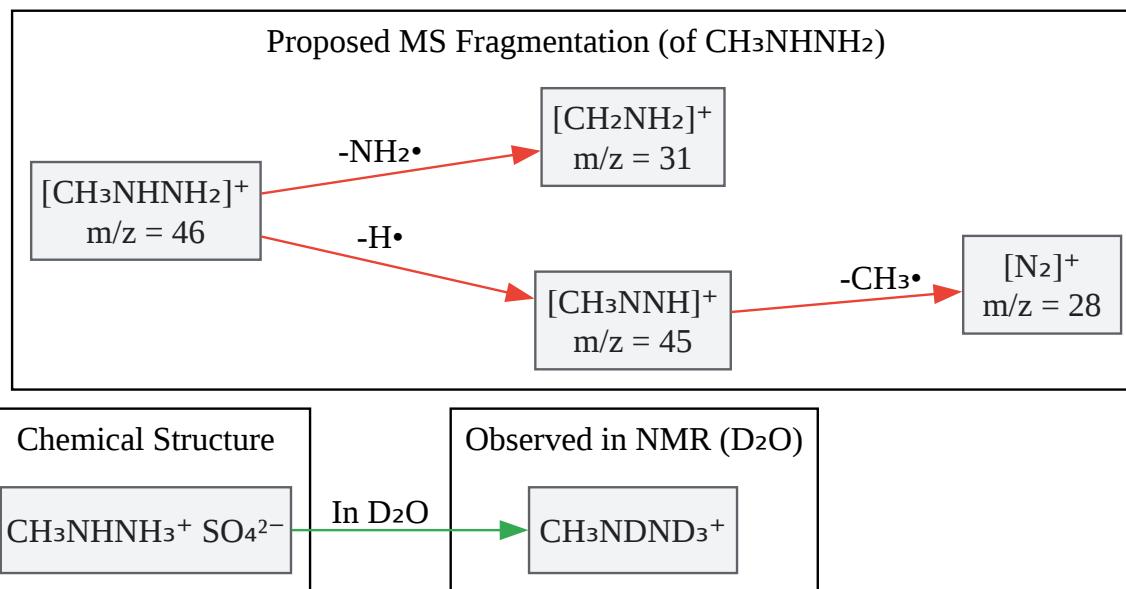
- The sample pellet is placed in the sample holder of an FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR).[3]
- The infrared spectrum is recorded over the desired range (e.g., 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)


Objective: To determine the mass-to-charge ratio and fragmentation pattern of the volatile component (methylhydrazine).

Methodology:

- Sample Introduction: The sample (methylhydrazine) is introduced into the mass spectrometer, typically via direct inlet or after separation by gas chromatography.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion and induces fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .


Visualizations

The following diagrams illustrate the logical workflows and chemical structures relevant to the spectroscopic analysis of **methylhydrazine sulfate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **methylhydrazine sulfate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Hydrazine, methyl- [webbook.nist.gov]
- 3. Methylhydrazine sulfate | CH₈N₂O₄S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Spectroscopic Profile of Methylhydrazine Sulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140141#spectroscopic-data-nmr-ir-ms-of-methylhydrazine-sulfate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com